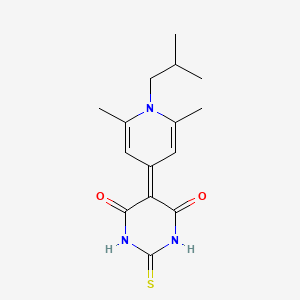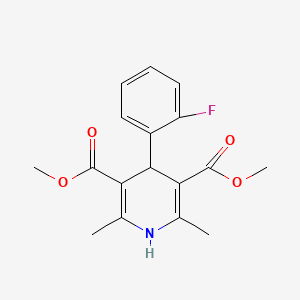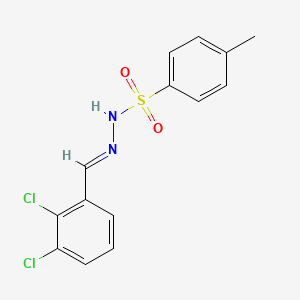![molecular formula C17H19N3O3 B5525275 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)
3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section introduces the chemical compound "3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide." Although specific studies directly focusing on this compound were not found, the information can be derived from related research on similar compounds within the same class, such as isoxazoles and methoxy-indoles, which are known for their versatile chemical and pharmacological properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, including the creation of isoxazole rings and methoxy-indole structures. For instance, Zhang et al. (2011) detailed the synthesis and structural studies of related compounds, emphasizing the use of X-ray diffraction, NMR spectroscopy, and DFT calculations to characterize the newly synthesized molecules (Zhang et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds like 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide can be characterized using X-ray crystallography, NMR, and computational methods. The structure often reveals intricate details such as hydrogen bonds and π-π stacking, which are critical for the compound's properties and interactions (Zhang et al., 2011).
科学的研究の応用
Polymer Science and Drug Delivery
Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for drug delivery applications. A study by Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM), emphasizing the importance of selecting suitable chain transfer agents and initiating species for achieving a controlled/"living" polymerization process. This research is crucial for developing smart drug delivery systems, indicating the potential for similar methodologies to be applied to the synthesis or modification of compounds like 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide for biomedical applications (Convertine et al., 2004).
Medicinal Chemistry: Alzheimer's Disease
Histone Deacetylase 6 Inhibitors : A series of 5-aroylindolyl-substituted hydroxamic acids were developed, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated the ability to decrease the level of phosphorylation and aggregation of tau proteins, showing neuroprotective activity and the potential to ameliorate impaired learning and memory in Alzheimer's disease models. This suggests the utility of indole and isoxazole derivatives in designing treatments for neurodegenerative diseases (Lee et al., 2018).
Synthetic Chemistry: Novel Derivatives and Methodologies
Indole-Benzimidazole Derivatives : The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids and substituted o-phenylenediamines under high-temperature conditions shows the versatility of indole derivatives in creating bioactive compounds. This work by Wang et al. (2016) underscores the potential for synthesizing diverse compounds with therapeutic applications, hinting at the broader synthetic utility of compounds related to 3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide in drug discovery and development (Wang et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(5-methoxy-1H-indol-2-yl)methyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10(2)15-8-16(23-20-15)17(21)18-9-12-6-11-7-13(22-3)4-5-14(11)19-12/h4-8,10,19H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOYZHDVJXNVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)



![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)


![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)